molecular formula C4HCl2NO2S B8624804 2,3-Dichloro-5-nitrothiophene

2,3-Dichloro-5-nitrothiophene

Cat. No. B8624804
M. Wt: 198.03 g/mol
InChI Key: TWLCOAXZOFXSMK-UHFFFAOYSA-N
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Patent
US04859699

Procedure details

To a solution of 2-nitrothiophene (10.0 g, 77.5 mmol) in 60 ml of chloroform is added aluminum chloride (6.0 g, 45.0 mmol). The mixture is cooled to 10° and chlorine gas is bubbled through for 3 hours at 25°-30°. Nitrogen gas is then bubbled through the mixture for 10 min., after which the mixture is poured into ice water and extracted with chloroform. The combined chloroform layers are washed with water and with brine and dried to give 2-nitro-4,5-dichlorothiophene.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-:3])=[O:2].[Cl-:9].[Al+3].[Cl-:11].[Cl-]>C(Cl)(Cl)Cl>[N+:1]([C:4]1[S:5][C:6]([Cl:11])=[C:7]([Cl:9])[CH:8]=1)([O-:3])=[O:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1SC=CC1
Name
Quantity
6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10°
CUSTOM
Type
CUSTOM
Details
chlorine gas is bubbled through for 3 hours at 25°-30°
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Nitrogen gas is then bubbled through the mixture for 10 min.
Duration
10 min
ADDITION
Type
ADDITION
Details
after which the mixture is poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The combined chloroform layers are washed with water and with brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1SC(=C(C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.